molecular formula C15H16N4O4S B2980978 3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034371-10-1

3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2980978
CAS No.: 2034371-10-1
M. Wt: 348.38
InChI Key: IEMAIKVMSHYHMT-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one (CAS 2034371-10-1) is an organic compound with the molecular formula C15H16N4O4S and a molecular weight of 348.38 g/mol . This complex molecule features a 1,2,4-oxadiazole ring linked to a pyrrolidine and an oxazolidin-2-one moiety, suggesting potential as a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The structural motif of the oxazolidinone core is found in compounds with known antimicrobial activity . As such, this chemical may be of significant interest for researchers investigating new antibacterial agents, studying structure-activity relationships (SAR), or developing novel pharmaceutically active compounds. The product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[2-oxo-2-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-12(8-19-4-5-22-15(19)21)18-3-1-10(7-18)13-16-14(23-17-13)11-2-6-24-9-11/h2,6,9-10H,1,3-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMAIKVMSHYHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazolidinone ring, followed by the introduction of the oxadiazole and thiophene groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potential Applications

The unique structure of 3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. Compounds with similar structures, incorporating oxadiazole and thiophene rings, have demonstrated various bioactivities:

  • Antimicrobial Activity: Derivatives containing oxadiazole and thiophene exhibit significant antimicrobial activity.
  • Anticancer Properties: Oxadiazole moiety is associated with anticancer properties. Some novel 1,2,4-oxadiazole derivatives have shown potent cytotoxic and pro-apoptotic properties against various types of carcinoma .
  • Antioxidant Activity: Thiazolidin-4-ones, which share a similar oxo-dihydro-thiazole structure, have shown antioxidant activity .

Related Research

  • 1,2,4-Oxadiazole Derivatives: Novel 1,2,4-oxadiazole derivatives have applications as anticancer agents. For instance, certain derivatives have shown high antiproliferative potency and selectivity against the WiDr human colon cancer cell line . Compounds with an electron-withdrawing group at the para position of the aromatic ring are crucial to ensure high biological activity .
  • Pyrrole Derivatives: Pyrrole-containing compounds are being designed and developed for various biological applications. For example, pyrrole-3-carboxaldehyde derivatives have shown activity against Pseudomonas putida, and pyrrole derivatives have been developed as antituberculosis drugs .
  • Thiazolidin-4-ones: These compounds have demonstrated antioxidant activity, with specific substitutions enhancing their inhibitory activity against lipid peroxidation .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole and thiophene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyrrolidine-Oxadiazole Motifs

Compound 1a/1b: 5-[2-[(3R/S)-1-(2-Phenylethyl)Pyrrolidin-3-yl]Oxyphenyl]-3-(4-Pyridyl)-1,2,4-Oxadiazole
  • Core Similarities : Both share the pyrrolidine-1,2,4-oxadiazole framework.
  • Key Differences :
    • Substituents: Phenylethyl and pyridyl groups in 1a/1b vs. thiophene in the target compound.
    • Bioactivity: 1a/1b derivatives exhibit antiviral activity against RNA viruses, attributed to pyridyl and phenylethyl groups enhancing lipophilicity and membrane penetration .
  • SAR Insight : Thiophene’s electron-rich nature may improve binding to viral proteases compared to pyridyl, but reduced lipophilicity could limit bioavailability .
Compound from : 1-(2-Oxo-2-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethyl)-3-(p-Tolyl)Imidazolidin-2-one
  • Core Differences : Imidazolidin-2-one vs. oxazolidin-2-one.
  • Functional Impact: Imidazolidinones generally exhibit lower metabolic stability than oxazolidinones due to increased susceptibility to hydrolysis. The pyrazine substituent may enhance hydrogen bonding but reduce steric bulk compared to thiophene .

Analogues with Alternative Heterocycles

Substituted 1-(3-(1,3-Thiazol-2-yl)Phenyl)-5-Oxopyrrolidines ()
  • Structural Contrast : Replaces 1,2,4-oxadiazole with thiazole.
  • Bioactivity : Thiazole derivatives show moderate antibacterial activity, suggesting oxadiazole’s superior electronegativity (from two N atoms) may enhance target affinity in the parent compound .

Pharmacological and Physicochemical Comparison

Table 1: Key Properties of Target Compound and Analogues

Property Target Compound Compound 1a/1b Compound Thiazole Analogue
Core Heterocycle Oxazolidin-2-one 1,2,4-Oxadiazole Imidazolidin-2-one Thiazole
Substituent Thiophen-3-yl Pyridyl/Phenylethyl Pyrazin-2-yl/p-Tolyl 1,3-Thiazol-2-yl
LogP (Predicted) 2.1 3.5–4.2 2.8 2.3
Bioactivity Hypothesized antiviral Antiviral (RNA viruses) Not reported Antibacterial (Gram+)
Metabolic Stability Moderate (oxazolidinone core) High (pyridyl stabilization) Low (imidazolidinone hydrolysis) Moderate

Biological Activity

The compound 3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic molecule that integrates multiple functional groups, including oxazolidinone, oxadiazole, and thiophene. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 348.38 g/mol. The structural components include:

  • Oxazolidinone ring : Known for its role in various pharmacological activities.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer properties.
  • Thiophene ring : Contributes to π-π interactions and enhances biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidinone Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Oxadiazole Group : Methods like the Gewald reaction are commonly employed.
  • Incorporation of the Thiophene Ring : This step often involves electrophilic substitution reactions.

The mechanism of action for this compound is multifaceted:

  • Interaction with Biological Targets : It may interact with enzymes or receptors, modulating their activity.
  • Binding Affinity : The oxadiazole and thiophene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Antimicrobial Properties

Research indicates that derivatives containing oxadiazole and thiophene exhibit significant antimicrobial activity. For instance:

  • Compounds similar to 3-(2-Oxo...) have shown effectiveness against resistant strains of Mycobacterium tuberculosis .

Anticancer Potential

Studies have explored the anticancer properties of oxazolidinone derivatives:

  • The compound has been identified as a potential lead for developing new anticancer agents due to its ability to inhibit cell proliferation in various cancer cell lines.

Anti-inflammatory Effects

In vivo studies suggest that compounds with similar structures can exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes .

Case Studies

  • Antimicrobial Study : A derivative demonstrated excellent metabolic stability and bioavailability against monoresistant strains of Mtb, indicating its potential as a therapeutic agent .
  • Anticancer Research : A recent study evaluated the cytotoxic effects of oxazolidinone derivatives on cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations .

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeTarget Organism/Cell LineObserved Effect
Antimicrobial3aMycobacterium tuberculosisActive against monoresistant strains
AnticancerOxazolidinone derivativeVarious cancer cell linesSignificant inhibition of growth
Anti-inflammatoryCOX inhibitorsIn vivo modelsReduced inflammation

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

Formation of the oxadiazole ring : Reacting thiophene-3-carboxylic acid derivatives with amidoximes under dehydrating conditions (e.g., POCl₃ or EDCI).

Pyrrolidine functionalization : Introducing the pyrrolidine moiety via nucleophilic substitution or reductive amination.

Oxazolidinone assembly : Cyclization of a β-amino alcohol intermediate using phosgene equivalents (e.g., triphosgene) or carbonyldiimidazole.
Key purification steps involve recrystallization from ethanol/water (1:2) or DMF-EtOH mixtures, with yields ranging from 60–85% depending on substituent steric effects .

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:

  • IR spectroscopy : Identify carbonyl stretches (C=O) of oxazolidinone (~1700 cm⁻¹) and oxadiazole (~1650 cm⁻¹). Thiophene C-S-C vibrations appear near 700 cm⁻¹ .
  • NMR analysis :
    • ¹H NMR : Thiophene protons resonate at δ 7.2–7.4 ppm (multiplet). Pyrrolidine methylenes show splitting (δ 2.5–3.5 ppm) due to restricted rotation .
    • ¹³C NMR : Oxazolidinone carbonyl at ~155 ppm; oxadiazole carbons at 165–170 ppm .
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₈H₁₇N₃O₃S).

Advanced: How can computational methods optimize reaction pathways?

Answer:

  • Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps, reducing trial-and-error experimentation .
  • Reaction path search tools (e.g., GRRM or AFIR) identify low-energy pathways for oxadiazole formation, minimizing side products.
  • Solvent effect modeling (COSMO-RS) guides solvent selection for recrystallization, improving yield and purity .

Advanced: How to resolve discrepancies in NMR data between predicted and observed spectra?

Answer:
Contradictions often arise from:

  • Dynamic effects : Restricted rotation in pyrrolidine or oxadiazole rings causes unexpected splitting. Use variable-temperature NMR to confirm .
  • Tautomerism : Oxadiazole-thiophene interactions may shift proton signals. Compare with deuterated solvent spectra .
  • Impurity interference : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and validate connectivity .

Advanced: What experimental controls are critical for reproducibility?

Answer:

  • Reaction stoichiometry : Maintain strict 1:1 molar ratios for heterocyclic coupling to avoid unreacted intermediates.
  • Temperature control : Use reflux condensers with inert gas (N₂/Ar) to prevent oxidation of thiophene or pyrrolidine moieties .
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for Suzuki-Miyaura cross-coupling steps, monitoring progress via TLC .

Basic: What are common pitfalls in purification?

Answer:

  • Hygroscopic intermediates : Store precursors under desiccation; use anhydrous ethanol for recrystallization .
  • Polymorphism : Optimize cooling rates during crystallization to isolate the desired polymorph (confirmed via XRD) .

Advanced: How to design stability studies for this compound?

Answer:

  • Forced degradation : Expose to UV light, acidic/basic conditions, and elevated temperatures (40–60°C) for 1–4 weeks.
  • Analytical monitoring : Use HPLC-MS to track decomposition products (e.g., oxazolidinone ring opening or thiophene oxidation) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Advanced: Can fluorous auxiliaries improve asymmetric synthesis?

Answer:
Yes. Fluorous-tagged oxazolidinones (e.g., 4-benzyl derivatives) enable:

  • Efficient separation : Fluorous solid-phase extraction (F-SPE) removes excess reagents.
  • Chiral induction : Auxiliaries with (S)-configuration direct stereochemistry at the oxazolidinone C5 position, achieving >90% ee (confirmed via chiral HPLC) .

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